molecular formula C9H12N2O B2367982 3-[(Pyridin-2-yl)methyl]azetidin-3-ol CAS No. 1499694-23-3

3-[(Pyridin-2-yl)methyl]azetidin-3-ol

Cat. No.: B2367982
CAS No.: 1499694-23-3
M. Wt: 164.208
InChI Key: PSHWCCUWZHAZCA-UHFFFAOYSA-N
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Description

3-[(Pyridin-2-yl)methyl]azetidin-3-ol is a chemical compound that belongs to the class of azetidinols. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a four-membered azetidine ring fused with a pyridine moiety, which imparts unique chemical and biological properties.

Scientific Research Applications

3-[(Pyridin-2-yl)methyl]azetidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-2-yl)methyl]azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring and pyridine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the azetidine or pyridine rings .

Mechanism of Action

The mechanism of action of 3-[(Pyridin-2-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and pyridine moiety allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring compound with similar structural features.

    Pyrrolidine: A five-membered ring compound with one nitrogen atom.

    Piperidine: A six-membered ring compound with one nitrogen atom.

Uniqueness

3-[(Pyridin-2-yl)methyl]azetidin-3-ol is unique due to its combination of an azetidine ring and a pyridine moiety, which imparts distinct chemical and biological properties . This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9(6-10-7-9)5-8-3-1-2-4-11-8/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHWCCUWZHAZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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